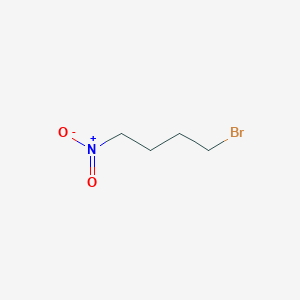

1-Bromo-4-nitrobutane

Description

Conceptual Framework of Nitroalkane Chemistry and Halogenation

Nitroalkanes are organic compounds containing one or more nitro functional groups (–NO₂) attached to an alkyl carbon. slideshare.net The nitro group's structure is a resonance hybrid, and it is isoelectronic with the carboxylate anion. lkouniv.ac.instannscollege.in It is a potent electron-withdrawing group, which significantly influences the molecule's reactivity. wikipedia.orgslideshare.net This electronic effect makes the hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) acidic. lkouniv.ac.inwikipedia.org In the presence of a base, these α-hydrogens can be removed to form a resonance-stabilized anion known as a nitronate. lkouniv.ac.in Primary and secondary nitroalkanes exhibit tautomerism, existing in equilibrium between the nitro form and the acidic aci-nitro form. matanginicollege.ac.in

The acidity of the α-hydrogen is fundamental to the halogenation of nitroalkanes. Primary and secondary nitroalkanes readily undergo halogenation with chlorine or bromine in the presence of a base. lkouniv.ac.innowgonggirlscollege.co.in The reaction proceeds through the formation of the nitronate anion, which then acts as a nucleophile, attacking the halogen. lkouniv.ac.in This process can replace all available α-hydrogens with halogen atoms. lkouniv.ac.in For instance, nitromethane (B149229) can be converted to the insecticide chloropicrin (B1668804) (trichloronitromethane) through this method. lkouniv.ac.in This reactivity provides a direct pathway to α-halo nitroalkanes, a versatile class of synthetic building blocks. rsc.org

The Strategic Position of 1-Bromo-4-nitrobutane within Functionalized Alkanes

This compound (C₄H₈BrNO₂) is a bifunctional alkane, possessing both a bromine atom at one end of its four-carbon chain and a nitro group at the other. nih.gov This structure places it in a strategic position as a versatile synthetic intermediate. The two functional groups can undergo distinct chemical transformations, allowing for the stepwise construction of more complex molecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions. evitachem.com

The presence of both the halogen and the nitro group defines its reactivity. evitachem.com The bromine atom is susceptible to nucleophilic attack, enabling the introduction of various functional groups. evitachem.com For example, it can be used as a precursor in substitution reactions to synthesize related compounds like 1-chloro-4-nitrobutane. evitachem.com The nitro group, being strongly electron-withdrawing, can be reduced to a primary amine (NH₂) using agents like hydrogen gas with a palladium-on-carbon catalyst. evitachem.com This transformation is crucial for synthesizing compounds containing amino groups. The compound's utility is further highlighted by its role as a building block in creating more complex frameworks, such as in the synthesis of β-nitro ketones and other difunctionalized compounds. nih.govrsc.org

Table 1: Computed Physicochemical Properties of this compound This table is generated based on data from computational models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈BrNO₂ | nih.gov |

| Molecular Weight | 182.02 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C(CCBr)CN+[O-] | nih.gov |

| InChI Key | YIFGYZRLYMIEMF-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| Topological Polar Surface Area | 45.8 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

Historical Development of Synthetic Approaches to Bromo-Nitroalkanes

The synthesis of bromo-nitroalkanes is intrinsically linked to the broader history of nitroalkane chemistry. Early methods for preparing nitroalkanes often involved the reaction of alkyl halides with metal nitrites. lkouniv.ac.in A foundational approach is the nucleophilic substitution reaction between an alkyl bromide or iodide and silver nitrite (B80452) or an alkali metal nitrite (like sodium nitrite). lkouniv.ac.inwikipedia.org The nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or the oxygen atom, leading to a mixture of nitroalkanes (R-NO₂) and alkyl nitrites (R-ONO). lkouniv.ac.in The use of silver nitrite tends to favor the formation of nitroalkanes. lkouniv.ac.in

Later developments focused on improving the efficiency and conditions of these reactions. The introduction of phase-transfer catalysis for the reaction between bromoalkanes and sodium nitrite, for example, provided good yields of nitroalkanes under milder conditions. scribd.com

Another major synthetic route is the direct halogenation of nitroalkanes. The discovery that primary and secondary nitroalkanes have acidic α-protons paved the way for their base-mediated halogenation. lkouniv.ac.innowgonggirlscollege.co.in Seminal work in the mid-20th century by chemists like Nathan Kornblum on the reactions of nitroparaffins, such as their conversion to carbonyl compounds (the Nef reaction) and carboxylic acids, deepened the understanding of nitronate intermediates. rsc.org This knowledge was crucial for developing controlled halogenation protocols. rsc.org

In recent decades, synthetic methodologies have become more sophisticated. The development of transition metal-catalyzed reactions and photoredox catalysis has provided novel ways to synthesize functionalized nitroalkanes. researchgate.netdicp.ac.cnacs.org For instance, visible light photoredox catalysis can be used to prepare β-nitro ketones from geminal (having two identical atoms or groups attached to the same carbon atom) bromonitroalkanes. rsc.orgcolab.ws These modern methods offer greater control and functional group tolerance, expanding the synthetic utility of the bromo-nitroalkane class of compounds. dicp.ac.cnacs.org

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H8BrNO2 |

|---|---|

Poids moléculaire |

182.02 g/mol |

Nom IUPAC |

1-bromo-4-nitrobutane |

InChI |

InChI=1S/C4H8BrNO2/c5-3-1-2-4-6(7)8/h1-4H2 |

Clé InChI |

YIFGYZRLYMIEMF-UHFFFAOYSA-N |

SMILES canonique |

C(CCBr)C[N+](=O)[O-] |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 4 Nitrobutane

Reactivity of the Nitro Group: Transformations and Derivatizations

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, particularly at the carbon atom to which it is attached and the adjacent hydrogens.

Reduction Pathways to Amines and Other Nitrogen-Containing Functional Groups

The nitro group is readily reducible to a primary amine, a cornerstone transformation in the synthesis of many organic compounds. This reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. lkouniv.ac.in The final product is dependent on the reducing agent and reaction conditions.

Common methods for the reduction of nitroalkanes to primary amines include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, platinum, or palladium on carbon in the presence of hydrogen gas. lkouniv.ac.in It is a widely used and efficient method for this transformation.

Reduction in Acidic Medium: A classic and effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid. lkouniv.ac.in The reaction proceeds through a series of electron and proton transfers from the metal and acid, respectively. lkouniv.ac.in

Reduction in Neutral Medium: Using a combination of metallic zinc and ammonium (B1175870) chloride provides a milder condition to reduce nitro compounds to hydroxylamines. lkouniv.ac.in

The choice of reducing agent is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, some methods allow for the selective reduction of a nitro group in the presence of ketones, nitriles, or esters. organic-chemistry.org

Table 1: Common Reducing Agents for Nitro Group Transformation

| Reducing Agent/System | Product(s) | Typical Conditions |

| H₂/Raney Ni, Pt, or Pd/C | Primary Amine | Catalytic hydrogenation lkouniv.ac.in |

| Fe, Sn, or Zn/HCl | Primary Amine | Acidic medium lkouniv.ac.in |

| Zn/NH₄Cl | Hydroxylamine | Neutral medium lkouniv.ac.in |

| LiAlH₄ | Amine or Hydroxylamine | Varies smolecule.com |

| Samarium(0)/1,1'-dioctyl-4,4'-bipyridinium dibromide | Aromatic Amines | Electron-transfer method organic-chemistry.org |

| HSiCl₃/tertiary amine | Amines (aromatic and aliphatic) | Metal-free reduction organic-chemistry.org |

Hydrolytic Cleavage and Nef Reaction Principles

Primary and secondary nitroalkanes can undergo hydrolytic cleavage of the C-N bond under acidic conditions. lkouniv.ac.in For primary nitroalkanes like 1-bromo-4-nitrobutane, this process can lead to the formation of a carboxylic acid and hydroxylamine. lkouniv.ac.in

A particularly important transformation of nitroalkanes is the Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgorganic-chemistry.org The reaction proceeds by first forming the salt of the nitroalkane (a nitronate), which is then hydrolyzed with a strong acid. lkouniv.ac.inwikipedia.org The original Nef protocol involved the use of concentrated sulfuric acid. wikipedia.org

The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid. wikipedia.org Further protonation leads to an iminium ion, which is then attacked by water. wikipedia.org A series of proton and water transfers results in a 1-nitroso-alkanol intermediate, which rearranges to hyponitrous acid (which decomposes to nitrous oxide) and an oxonium ion that deprotonates to yield the final carbonyl compound. wikipedia.org

The ability to transform the nitro group into a carbonyl group makes nitroalkanes useful as acyl anion equivalents. ucl.ac.uk This strategy is valuable for synthesizing molecules like 1,4-dicarbonyl compounds, which can be challenging to prepare through other methods. ucl.ac.uk

Pseudobasicity and Acidity of α-Hydrogens: Nitronate Formation and Stability

The hydrogen atoms on the carbon adjacent to the nitro group (α-hydrogens) in nitroalkanes are significantly more acidic than typical alkyl C-H bonds. libretexts.orgpressbooks.pub This increased acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base, known as a nitronate ion, through resonance. libretexts.orgpressbooks.pub The negative charge in the nitronate ion is delocalized onto the oxygen atoms of the nitro group. libretexts.org

The formation of the nitronate is a key step in several reactions of nitroalkanes, including the Nef reaction and certain alkylation reactions. lkouniv.ac.inorganic-chemistry.org The stability of the nitronate ion is influenced by factors such as the solvent and the presence of counter-ions. unl.edu While the nitronate anion is resonance-stabilized, reprotonation can occur on either the carbon or the oxygen atom, leading back to the nitroalkane or to an aci-nitro tautomer (nitronic acid), respectively. wikipedia.orgunl.edu Nitronic acids are generally stronger acids than their corresponding nitroalkanes. researchgate.net

Reactivity of the Bromine Atom: Nucleophilic and Radical Processes

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

As a primary alkyl halide, this compound is expected to primarily undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. chemist.sgulethbridge.ca In an SN2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. youtube.com This leads to an inversion of stereochemistry at the reaction center.

SN2 reactions are favored for primary substrates because there is less steric hindrance for the incoming nucleophile to attack the electrophilic carbon. ulethbridge.caspcmc.ac.in

While less likely, an SN1 (Substitution Nucleophilic Unimolecular) reaction is also a possibility, though it is generally favored for tertiary alkyl halides. chemist.sgibchem.com The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemist.sg The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. chemist.sg The primary carbocation that would be formed from this compound is relatively unstable, making the SN1 pathway less favorable than the SN2 pathway. chemist.sg

Elimination Reactions to Form Unsaturated Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. libretexts.orgmasterorganicchemistry.com This reaction, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). libretexts.orgucsb.edu

The most common mechanism for elimination in primary alkyl halides is the E2 (Elimination Bimolecular) mechanism. ucsb.edu Similar to the SN2 reaction, the E2 reaction is a one-step process where the base removes a β-hydrogen at the same time as the bromide ion leaves, forming a double bond. ucsb.edu

Competition between SN2 and E2 reactions is common for primary alkyl halides. ucsb.edu The outcome of the reaction is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. spcmc.ac.inucsb.edu Strong, sterically hindered bases tend to favor E2 elimination, while smaller, less basic nucleophiles favor SN2 substitution. ucsb.edu

Interplay of Nitro and Bromo Functionalities in this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, a nucleophile could potentially attack the carbon bearing the bromine atom (an Sₙ2 reaction) or the acidic protons on the carbon alpha to the nitro group.

Reaction with Nucleophiles: Strong, non-basic nucleophiles would favor substitution of the bromide at the C1 position. However, with a strong base, deprotonation at the C4 position to form a nitronate anion is a competing pathway. The resulting nitronate is a versatile nucleophile itself but is generally known to favor O-alkylation over C-alkylation in reactions with alkyl halides. beilstein-journals.org

Regioselectivity: The nitro group is strongly electron-withdrawing, which deactivates the molecule towards electrophilic attack but activates it for nucleophilic reactions. The primary effect is the increased acidity of the α-protons (at C4). In reactions involving the butane (B89635) backbone, the inductive effect of the nitro group diminishes with distance, making the C1 position the primary site for nucleophilic substitution due to the good leaving group ability of bromide.

In copper-catalyzed cross-coupling reactions, the selective C-alkylation of nitroalkanes with alkyl halides has been achieved. beilstein-journals.orgacs.org These systems can differentiate between the two functionalities, often proceeding via radical intermediates where the alkyl halide part generates a radical that then couples with a nitronate anion. beilstein-journals.org This demonstrates a sophisticated interplay where both functional groups are essential for the transformation.

Umpolung, or polarity inversion, describes the chemical modification of a functional group to reverse its polarity. Normally, a carbon atom attached to a nitro group is electrophilic or has acidic protons. The α-bromo nitroalkane motif is a classic example of umpolung, where the carbon atom, which would typically be a nucleophilic center after deprotonation, is transformed into a synthetic equivalent of an electrophilic carbonyl carbon. nih.govorgsyn.org

This concept is prominently featured in "Umpolung Amide Synthesis" (UmAS). orgsyn.orgrsc.org In this methodology, an α-bromo nitroalkane reacts with an amine. orgsyn.org Mechanistic studies suggest that the reaction involves the formation of a nitronate anion (nucleophilic at carbon) which reacts with an electrophilic halogen species derived from the amine. orgsyn.org This ultimately leads to the formation of an amide bond, where the α-carbon of the nitroalkane becomes the carbonyl carbon of the amide. nih.govorgsyn.org

Reaction Scheme for Umpolung Amide Synthesis (General Example) R-CH(Br)NO₂ + 2 R'NH₂ → R-C(=O)NHR' + R'NH₃Br

Synthetic Applications of 1 Bromo 4 Nitrobutane As a Chemical Building Block

Carbon-Carbon Bond Forming Reactions Involving Derived Intermediates

The dual functionality of 1-bromo-4-nitrobutane enables its participation in several key carbon-carbon bond-forming reactions, primarily by leveraging the reactivity of the nitroalkane moiety.

Henry Reaction and Related Aldol-Type Condensations

The Henry reaction, or nitro-aldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound like an aldehyde or ketone. wikipedia.orgresearchgate.net The proton on the carbon alpha to the nitro group in this compound is acidic and can be removed by a base to form a nitronate anion. This anion is a potent nucleophile that can attack the electrophilic carbon of a carbonyl group. cardiff.ac.uk

This reaction is analogous to the classic aldol (B89426) condensation. wikipedia.org The resulting product is a β-nitro alcohol, which is a valuable synthetic intermediate. For instance, reaction of the nitronate derived from this compound with an aldehyde (R-CHO) would yield a 5-bromo-2-hydroxy-1-nitroalkane derivative. Research has shown that nitroalkanes containing bromo substituents are suitable pronucleophiles in these transformations, successfully yielding the desired products. chemspider.com The reaction is typically reversible, but the products can often be isolated in good yields. researchgate.net

General Scheme of Henry Reaction with this compound:

Step 1 (Deprotonation): this compound is treated with a base to form the corresponding nitronate anion.

Step 2 (Nucleophilic Attack): The nitronate anion attacks an aldehyde or ketone.

Step 3 (Protonation): The resulting alkoxide is protonated to give the final β-nitro alcohol product.

Michael Addition Reactions

The nitronate anion derived from this compound can also act as a Michael donor in conjugate addition reactions. In a Michael reaction, the nucleophile adds to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. nih.gov This 1,4-addition is a powerful method for forming carbon-carbon bonds.

Specifically, 1-bromonitroalkanes have been shown to undergo highly enantioselective conjugate addition to various α,β-unsaturated ketones when catalyzed by chiral primary amines, such as quinine (B1679958) derivatives. Current time information in Bangalore, IN. These reactions can produce 4-bromo-4-nitroketones with excellent enantioselectivities (up to 99% ee) and in good yields. Current time information in Bangalore, IN. The resulting adducts are versatile intermediates that can be further modified, for example, through debromination, to yield chiral 4-nitroketones without loss of optical purity. Current time information in Bangalore, IN.

| Catalyst System | Michael Acceptor | Product Type | Enantiomeric Excess (ee) |

| 9-Amino-9-deoxyepiquinine | Alkyl vinyl ketones | Substituted 4-bromo-4-nitroketone | 97-99% |

| Chiral Primary Amines | α,β-unsaturated ketones | Chiral 4-bromo-4-nitroketones | High |

Table based on findings from asymmetric Michael additions of 1-bromonitroalkanes. Current time information in Bangalore, IN.

Alkylation Reactions of Nitronate Anions

A significant challenge in the alkylation of nitroalkanes is the ambident nature of the nitronate anion, which can lead to competing O-alkylation instead of the desired C-alkylation. scribd.comgoogle.com The formation of O-alkylated products (nitronic esters) often leads to the undesired formation of carbonyl compounds. scribd.com

To overcome this, modern synthetic methods often employ transition metal catalysis. Systems based on copper or nickel have been developed to promote the selective C-alkylation of nitronates with a variety of alkyl halides. scribd.comorganic-chemistry.orgmdpi.com These reactions are believed to proceed through a single-electron transfer mechanism, which favors the formation of the carbon-carbon bond. mdpi.com While these methods typically describe the alkylation of a simple nitroalkane with a functionalized halide, the principle can be extended. The nitronate of this compound can itself be alkylated by another alkyl halide (R-X) using these catalytic systems, leading to a more complex, substituted α-bromo-ω-nitroalkane. The use of ethereal solvents can also favor C-alkylation by reducing the solubility of the nitronate anion, thereby suppressing the competing O-alkylation pathway. organic-chemistry.org

| Catalyst | Alkylating Agent | Key Feature |

| Copper(I)/nacnac ligand | Benzyl bromides, α-bromocarbonyls | Promotes C-alkylation via a radical mechanism. scribd.commagtech.com.cn |

| Nickel/bathocuproine | Unactivated alkyl iodides | Effective for a broad range of alkyl halides. organic-chemistry.org |

Table summarizing catalytic systems for C-alkylation of nitronates.

Potential in Palladium-Catalyzed Cross-Coupling Reactions (Analogous to Aryl Halides)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds, traditionally between an organometallic reagent and an aryl or vinyl halide. organic-chemistry.org While the use of unactivated alkyl halides has been more challenging, recent advances have expanded the scope of these reactions.

The bromine atom in this compound represents a potential handle for such transformations. Although direct examples involving this compound are not prevalent, the feasibility is supported by related research. For instance, palladium-catalyzed cross-coupling reactions have been successfully performed on various bromo-substituted scaffolds, including α-bromo carboxamides and bromo-naphthalenes. These reactions demonstrate that the C-Br bond can be activated by a palladium catalyst to couple with partners like aryl boronic acids. It is therefore plausible that this compound could act as an electrophilic partner, coupling the 4-nitrobutyl chain to various organic fragments. The reaction would likely involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation and reductive elimination. organic-chemistry.org

Precursor in the Synthesis of Amines and Diamines

The nitro group is a versatile functional group in part because it can be readily reduced to a primary amine. This transformation makes this compound a useful precursor for synthesizing functionalized amines and diamines.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation over catalysts like Raney nickel or palladium-on-carbon (Pd/C). Chemical reagents such as iron, zinc, or tin(II) chloride in acidic media are also effective. Applying these methods to this compound would yield 4-bromobutylamine, a valuable intermediate containing both an amine and a halide.

Synthesis of 4-Bromobutylamine: Br-(CH₂)₄-NO₂ + Reducing Agent → Br-(CH₂)₄-NH₂

This bromo-amine can then be used to synthesize 1,4-diamines through a second step. For example, nucleophilic substitution of the bromide by an amine or by using the Gabriel synthesis followed by hydrolysis would lead to a differentially substituted 1,4-diamine. Alternatively, reaction with sodium azide (B81097) followed by reduction of both the resulting azide and the original nitro group (in a one-pot or sequential process) can produce 1,4-diaminobutane. These diamine structures are important building blocks in medicinal chemistry and materials science.

Role in the Construction of Complex Macrocyclic and Heterocyclic Frameworks

The bifunctional nature of this compound makes it a candidate for the synthesis of cyclic structures through intramolecular reactions.

One potential pathway involves an intramolecular nucleophilic substitution. After reduction of the nitro group to an amine, the resulting 4-bromobutylamine can undergo intramolecular cyclization to form pyrrolidine, a five-membered saturated heterocycle. nih.gov This cyclization is typically promoted by a base, which deprotonates the amine, increasing its nucleophilicity for attack on the carbon bearing the bromine. Pyrrolidine rings are core structures in numerous natural products and pharmaceutical agents. organic-chemistry.org

Alternatively, the nitronate anion of this compound could, in principle, displace the internal bromide to form nitrocyclobutane. While intermolecular C-alkylation of nitronates is well-established, achieving this intramolecularly for a four-membered ring would depend on overcoming the associated ring strain.

More complex heterocyclic frameworks can be constructed by using this compound as a linker between two different molecules before a final cyclization step. For example, the bromine could be displaced by a nucleophile (e.g., a phenol), and the nitro group could be used in a subsequent Henry or reductive amination reaction, followed by cyclization to create larger heterocyclic or macrocyclic systems. The synthesis of azetidines (four-membered rings) and other heterocycles often involves the cyclization of γ-haloamines, which are directly analogous to the structure of 4-bromobutylamine derived from this compound.

Contributions to Total Synthesis of Natural Products and Bioactive Compounds

This compound serves as a versatile C4 building block in synthetic organic chemistry, offering a dual functionality that is highly valuable in the construction of complex molecular architectures. The presence of a terminal nitro group and a bromide allows for sequential or one-pot transformations to construct key heterocyclic frameworks found in a variety of natural products and bioactive compounds. While direct total syntheses commencing from this compound are not extensively documented in dedicated publications, its utility is evident in established synthetic strategies for alkaloids and other nitrogen-containing molecules where a 4-aminobutyl or related synthon is required. The following sections detail its role in the synthesis of important structural motifs.

Synthesis of Piperidine (B6355638) and Indolizidine Alkaloid Scaffolds

The 4-nitrobutyl chain of this compound is an ideal precursor for the construction of piperidine and indolizidine alkaloid skeletons. These structural motifs are central to a vast number of biologically active natural products, including the pumiliotoxins and histrionicotoxins, known for their potent biological activities.

A general and powerful strategy involves the initial alkylation of a nucleophile with this compound, followed by intramolecular cyclization. The nucleophile can be a carbanion, an enolate, or another suitable carbon-centered nucleophile. The subsequent cyclization is typically achieved through a reductive amination of the nitro group. The nitro group is first reduced to a primary amine, which then undergoes an intramolecular reaction with an electrophilic center, such as a ketone or aldehyde, to form the piperidine ring.

For example, in a synthetic approach toward the indolizidine alkaloid core, a suitable enolate can be alkylated with this compound. The resulting nitro-ketone can then be subjected to reductive cyclization conditions, often using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents like zinc in acetic acid. This sequence first reduces the nitro group to an amine, which then spontaneously cyclizes via an intramolecular imine or enamine formation, followed by further reduction to yield the stable indolizidine ring system. This strategy provides a rapid and efficient entry into these important alkaloid frameworks. nih.gov

The versatility of this approach is highlighted in the synthesis of various substituted piperidines, which are key intermediates for numerous alkaloids. acs.org The general transformation can be represented as follows:

Table 1: General Scheme for Indolizidine Synthesis

| Step | Reactant A | Reactant B | Key Transformation | Product |

| 1 | Enolate | This compound | Nucleophilic Substitution | γ-Nitro-ketone |

| 2 | γ-Nitro-ketone | Reducing Agent (e.g., H₂, Pd/C) | Reductive Amination/Cyclization | Indolizidine Core |

This methodology has been a cornerstone in the synthesis of various alkaloid families. While specific examples starting explicitly with this compound are part of broader synthetic strategies, the principles are well-established in the literature concerning the synthesis of pumiliotoxin C and related alkaloids. rsc.orgacs.orgscispace.com

Application in the Synthesis of γ-Amino Acids and Derivatives

γ-Amino acids are crucial components of numerous biologically active peptides and natural products. They also serve as important chiral building blocks in medicinal chemistry. This compound can be employed as a precursor to γ-nitro-α-amino acid derivatives.

The synthesis can be initiated by the reaction of the enolate of a protected glycine (B1666218) derivative with this compound. This alkylation introduces the 4-nitrobutyl side chain. Subsequent manipulation of the protecting groups and reduction of the nitro function to an amine provides the desired γ-amino acid derivative. This method offers a flexible route to a range of γ-substituted α-amino acids, as the nitro group can be transformed into various other functionalities.

Table 2: Synthesis of γ-Nitro-α-Amino Acid Precursors

| Reactant | Reagent | Conditions | Product |

| Protected Glycine Enolate | This compound | Aprotic Solvent, Low Temp. | Protected γ-Nitro-α-amino ester |

| Protected γ-Nitro-α-amino ester | H₂, Raney Ni or other reducing agents | Various | Protected γ-Amino-α-amino ester |

Detailed research findings have demonstrated the feasibility of Michael additions of nitroalkanes to dehydroalanine (B155165) derivatives to furnish γ-nitro-α-amino acid derivatives, which underscores the utility of nitroalkyl synthons in amino acid synthesis. rsc.org

Advanced Analytical Techniques for the Characterization of 1 Bromo 4 Nitrobutane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-bromo-4-nitrobutane, ¹H, ¹³C, and two-dimensional (2D) NMR techniques provide a complete picture of the carbon skeleton and the relative positions of the substituent groups.

¹H NMR: The proton NMR spectrum is used to determine the number of different types of protons and their neighboring environments. In this compound (Br-CH₂-CH₂-CH₂-CH₂-NO₂), four distinct signals are expected, each corresponding to one of the methylene (B1212753) (CH₂) groups in the butane (B89635) chain. The integration of these signals would yield a 2:2:2:2 ratio. docbrown.info The chemical shifts are influenced by the electronegativity of the attached bromine atom and nitro group. The protons closest to the electron-withdrawing nitro group (at C4) would be the most deshielded and appear furthest downfield, while the protons nearest the bromine atom (at C1) would also be downfield relative to a standard alkane. The protons on the central carbons (C2 and C3) would appear at more intermediate chemical shifts. Spin-spin coupling between adjacent, non-equivalent protons would split each signal into a multiplet, providing connectivity information. For example, the protons at C1 would be split into a triplet by the two adjacent protons at C2. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are predicted, one for each carbon in the chain. docbrown.info The chemical shifts are highly dependent on the substituent. The carbon atom bonded to the bromine (C1) and the carbon bonded to the nitro group (C4) would have their resonances shifted downfield compared to the internal carbons (C2 and C3) due to the deshielding effect of these electronegative groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments.

COSY maps the coupling relationships between protons, showing which protons are on adjacent carbons. This would confirm the sequential connectivity of the four methylene groups in the butane chain.

HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of each proton resonance to its corresponding carbon in the skeleton. e-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, further solidifying the structural assignment, particularly the placement of the bromo and nitro functional groups at the ends of the chain. e-bookshelf.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known effects of substituents on alkane chains.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂Br) | ~3.4 - 3.6 | Triplet (t) | ~32 - 35 |

| C2 (-CH₂-) | ~2.0 - 2.2 | Multiplet (m) | ~30 - 33 |

| C3 (-CH₂-) | ~2.1 - 2.3 | Multiplet (m) | ~25 - 28 |

| C4 (-CH₂NO₂) | ~4.3 - 4.5 | Triplet (t) | ~70 - 75 |

Mass Spectrometry: High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak is particularly distinctive due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. youtube.com This results in the appearance of two molecular ion peaks of nearly equal intensity separated by 2 m/z units, known as the M+ and M+2 peaks. youtube.comdocbrown.info

High-Resolution Mass Spectrometry (HRMS): While low-resolution MS provides nominal mass, HRMS can measure the m/z value to several decimal places. uou.ac.in This high precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing it from other compounds that may have the same nominal mass. uni-saarland.detechnologynetworks.com For C₄H₈BrNO₂, the calculated monoisotopic mass is 180.97384 Da. nih.gov

Fragmentation Analysis: Under the high-energy conditions of electron ionization (EI), the molecular ion fragments in a predictable manner. The weakest bonds tend to break first. In this compound, likely fragmentation pathways include:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond, the weakest bond in the molecule, would lead to a significant fragment. docbrown.info

Loss of the nitro group (•NO₂): This would result in a fragment corresponding to the butyl bromide cation.

Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the functional groups.

Loss of HBr: Elimination of hydrogen bromide from the parent ion is another possible pathway. docbrown.info

The analysis of these fragments helps to piece together the original structure. vaia.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 181/183 | [C₄H₈⁷⁹Br¹⁴N¹⁶O₂]⁺ / [C₄H₈⁸¹Br¹⁴N¹⁶O₂]⁺ | Molecular ion (M⁺) peak cluster, showing the characteristic 1:1 bromine isotope pattern. |

| 135/137 | [C₄H₈⁷⁹Br]⁺ / [C₄H₈⁸¹Br]⁺ | Loss of the nitro group (•NO₂). |

| 102 | [C₄H₈NO₂]⁺ | Loss of the bromine radical (•Br). |

| 57 | [C₄H₉]⁺ | Butyl cation, resulting from the loss of both Br and NO₂. A common fragment for butyl-containing compounds. docbrown.info |

| 46 | [NO₂]⁺ | Nitro group cation. |

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are used to identify the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For this compound, the key expected absorption bands are:

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of the methylene groups in the alkane backbone. docbrown.info

NO₂ stretching: The nitro group gives rise to two very strong and easily identifiable bands: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1380 cm⁻¹. These are among the most characteristic peaks in the spectrum. irjet.net

C-H bending: Deformations and bending vibrations for the CH₂ groups appear in the fingerprint region, approximately 1470-1250 cm⁻¹. docbrown.info

C-N stretching: A weaker band expected in the 920-830 cm⁻¹ range.

C-Br stretching: A strong absorption in the far-infrared or low-wavenumber region of the fingerprint region, typically between 650-550 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered from a molecule. libretexts.org While IR bands are strong for polar bonds (like C=O, N-O), Raman signals are often stronger for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone and C-Br stretching vibrations. irjet.netresearchgate.net The symmetric NO₂ stretch is also typically strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | -CH₂- | 2850 - 2975 | Medium-Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1540 - 1560 | Very Strong |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium |

| NO₂ Symmetric Stretch | -NO₂ | 1370 - 1390 | Very Strong |

| C-N Stretch | -C-NO₂ | 830 - 920 | Medium-Weak |

| C-Br Stretch | -C-Br | 550 - 650 | Strong |

Chromatographic Separation and Purity Analysis (GC, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. epa.gov Separation is based on the compound's boiling point and its interactions with the column's stationary phase. The purity is determined by the presence of a single major peak, with the area of any minor peaks corresponding to impurities. glsciences.eu A flame ionization detector (FID) is commonly used, though coupling the GC to a mass spectrometer (GC-MS) provides both separation and definitive identification of the main compound and any impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid phase. For this compound, a reverse-phase method would likely be employed. sielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time is used for identification, and the peak area is used for quantification. researchgate.net The nitro group contains a chromophore that absorbs UV light, making a UV detector an effective and sensitive choice for this analysis. sielc.com HPLC is particularly useful for analyzing samples that may contain non-volatile impurities or for compounds that might decompose at the high temperatures used in GC.

Single Crystal X-ray Diffraction (Applicability to Related Crystalline Analogues)

The direct application of this technique to this compound may be challenging if the compound is a liquid or oil at room temperature and does not readily form high-quality single crystals. However, the technique remains highly relevant through the study of related crystalline analogues. encyclopedia.pub There are two main approaches:

Derivatization: The molecule can be chemically modified to create a crystalline derivative. The core structure of the butane chain would be maintained, and its conformation could be determined from the crystal structure of the derivative.

Host-Guest Co-crystallization: The target molecule can be co-crystallized with a "host" molecule that forms a well-defined crystal lattice, trapping the target "guest" molecule within its cavity. mdpi.com For instance, studies have successfully determined the conformation of 1,4-dibromobutane (B41627) by forming a crystalline inclusion complex with a pillar docbrown.infoarene host. mdpi.com The X-ray analysis of this complex revealed the exact structure of the guest alkane chain. A similar approach could be applied to this compound to elucidate its preferred solid-state conformation.

Therefore, even if this compound itself is not amenable to crystallization, single-crystal X-ray diffraction of a suitable crystalline analogue can provide invaluable and precise structural information.

Theoretical and Computational Studies on 1 Bromo 4 Nitrobutane

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-bromo-4-nitrobutane, these calculations would typically be performed using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such studies, as it has been shown to provide reliable results for a variety of organic molecules, including those containing nitro and halogen groups. researchgate.netresearchgate.net

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing nitro (-NO₂) group and the electronegative bromine atom. The nitro group, with its delocalized pi-system, acts as a strong electron sink, polarizing the electron density of the butane (B89635) chain. nih.gov The bromine atom also exerts an inductive electron-withdrawing effect.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, as well as the C-Br and C-C sigma bonds. The LUMO is anticipated to be predominantly localized on the nitro group, specifically the π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | Predicted Value | Methodology |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | ~3.5 D | DFT/B3LYP/6-311++G(d,p) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For this compound, several reaction pathways can be computationally explored.

Given its structure as a primary alkyl halide, this compound is a candidate for nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Computational studies on similar systems have shown that the nature of the nucleophile, base, and solvent significantly influences the competition between these pathways. stackexchange.com

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The transition state for this reaction would involve a pentacoordinate carbon atom. The energy barrier for this process can be calculated, providing insight into the reaction rate.

Elimination reactions (E2) would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. The presence of the electron-withdrawing nitro group at the 4-position can influence the acidity of the protons on the butane chain, potentially affecting the regioselectivity of elimination.

Furthermore, the nitro group itself can participate in reactions. For instance, under certain conditions, nitroalkanes can undergo nitro-nitrite rearrangement, a process that can be studied computationally to determine its feasibility and energy profile for this compound. researchgate.net

| Reaction | Transition State Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Sₙ2 with CN⁻ | +15.2 | -25.8 |

| E2 with OH⁻ | +20.5 | -10.3 |

Prediction of Spectroscopic Signatures and Conformational Dynamics

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules.

The ¹H and ¹³C NMR spectra of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The chemical shifts of the protons and carbons in the butane chain would be influenced by the proximity and electronic effects of the bromo and nitro substituents. For example, the protons on the carbon adjacent to the bromine would be deshielded and appear at a lower field in the ¹H NMR spectrum.

Vibrational spectroscopy (FTIR and Raman) is sensitive to the functional groups present in a molecule. The characteristic stretching frequencies of the N-O bonds in the nitro group and the C-Br bond would be prominent features in the predicted vibrational spectra.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (CH₂Br) | 3.5 - 3.7 | Triplet |

| H on C2 | 2.1 - 2.3 | Quintet |

| H on C3 | 2.0 - 2.2 | Quintet |

| H on C4 (CH₂NO₂) | 4.4 - 4.6 | Triplet |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. For a class of compounds like halo-nitroalkanes, QSAR models can be developed to predict properties such as reaction rates, toxicity, or thermal stability. researchgate.netresearchgate.net

To build a QSAR model for the reactivity of this compound and its analogues, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). By systematically varying the substituents or the chain length, a dataset can be generated to train and validate the QSAR model.

For instance, a model could be developed to predict the rate of a specific reaction, such as nucleophilic substitution, as a function of descriptors that capture the electronic and steric effects of the substituents. Such models are valuable for designing new molecules with desired reactivity profiles and for assessing the potential hazards of related compounds without the need for extensive experimental testing. acs.orgkpfu.ru

| Descriptor | Description | Relevance |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to susceptibility to nucleophilic attack |

| Charge on Cα | Partial atomic charge on the carbon bonded to the halogen | Indicates the electrophilicity of the reaction center |

| Steric Hindrance Parameter | A measure of the bulkiness around the reaction site | Affects the accessibility of the reaction center |

| LogP | Octanol-water partition coefficient | Relates to solubility and transport properties |

Future Research Directions and Perspectives for 1 Bromo 4 Nitrobutane

The bifunctional nature of 1-bromo-4-nitrobutane, possessing both a reactive alkyl halide and a versatile nitro group, positions it as a valuable building block in organic synthesis. While its fundamental applications are established, future research is poised to unlock more sophisticated and efficient transformations. This article explores prospective research avenues focusing on advanced synthetic methodologies, novel activation modes, and process intensification, highlighting the untapped potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.